nickel silicide phase diagram explained
nickel silicide phase diagram explained
An In-depth Technical Guide to the Nickel Silicide Phase Diagram
Introduction
Nickel silicides are a group of intermetallic compounds formed between nickel and silicon, which are of significant importance in the microelectronics industry.[1] They are primarily used as contact materials in integrated circuits to reduce the contact resistance between silicon and metal electrodes.[1] The formation and stability of different nickel silicide phases are critical for the performance and reliability of semiconductor devices. Understanding the nickel-silicon (Ni-Si) binary phase diagram is therefore essential for researchers and engineers working in materials science and semiconductor technology. This guide provides a detailed technical overview of the Ni-Si phase diagram, including quantitative data, experimental methodologies for its determination, and a visualization of phase formation sequences.
The Ni-Si binary system is characterized by its complexity, featuring numerous stable intermetallic compounds and invariant reactions.[2][3] The main stable phases at room temperature include Ni₃Si, Ni₃₁Si₁₂, Ni₂Si, Ni₃Si₂, NiSi, and NiSi₂.[3] Each of these phases possesses distinct crystal structures and physical properties that influence their application and formation kinetics.
The Nickel-Silicide Phase Diagram: Key Reactions and Temperatures
The equilibrium relationships between temperature, composition, and the stable phases in the Ni-Si system are described by the phase diagram. This diagram is populated with several invariant reactions, such as eutectic, peritectic, and congruent melting points, which define the boundaries of the different phase fields.
Data Presentation
The quantitative data for the key invariant reactions within the Ni-Si system are summarized in the table below.
| Reaction Type | Temperature (°C) | Composition (at. % Si) | Reaction |
| Eutectic | 964 | 46.5 | L ↔ δ-Ni₂Si + ε-Ni₃Si₂ |
| Eutectic | 966 | 32.0 | L ↔ γ-Ni₃₁Si₁₂ + δ-Ni₂Si |
| Eutectic | 993 | 54.5 | L ↔ NiSi + α-NiSi₂ |
| Peritectic | 1253 | 33.3 | L + β-Ni₃Si ↔ δ-Ni₂Si |
| Peritectic | 1171 | 27.5 | L + β-Ni₃Si ↔ γ-Ni₃₁Si₁₂ |
| Congruent | 1318 | 33.3 | L ↔ δ-Ni₂Si |
| Congruent | 992 | 50.0 | L ↔ NiSi |
Note: Data is compiled from various sources and may show slight variations depending on the experimental conditions and thermodynamic models used.
Crystallography of Major Nickel Silicide Phases
The electrical and mechanical properties of nickel silicides are intrinsically linked to their crystal structures. The three most technologically significant phases are Ni₂Si, NiSi, and NiSi₂.
| Phase | Formula | Crystal System | Space Group | Lattice Parameters (Å) |
| δ-Ni₂Si | Ni₂Si | Orthorhombic | Pnma (No. 62) | a = 5.02, b = 3.74, c = 7.08[4] |
| NiSi | NiSi | Orthorhombic | Pnma (No. 62) | a = 5.19, b = 3.33, c = 5.628[4] |
| α-NiSi₂ | NiSi₂ | Cubic (CaF₂) | Fm-3m (No. 225) | a = 5.406[2][4] |
The lattice constant of cubic NiSi₂ is very close to that of silicon (approximately 0.4% smaller), which allows for epitaxial growth on silicon substrates.[1][5] This crystallographic similarity is a key reason for its application in microelectronics.
Thin-Film Phase Formation Sequence
In practical applications, nickel silicides are often formed by depositing a thin film of nickel onto a silicon substrate followed by thermal annealing. The sequence of phase formation during this non-equilibrium process is a critical aspect of device fabrication. As the annealing temperature increases, the phases typically form in a specific sequence, starting with the nickel-rich phase and progressing to the silicon-rich phase.[1][6]
The generally accepted formation sequence is: Ni → δ-Ni₂Si → NiSi → NiSi₂ [1][6]
δ-Ni₂Si is the first phase to form at relatively low temperatures (around 200-350°C).[6] As the temperature increases and more silicon becomes available through diffusion, NiSi forms (around 350-700°C).[6] NiSi is often the desired phase due to its low resistivity and good thermal stability. At higher temperatures (above ~700°C), the final, most silicon-rich phase, NiSi₂, nucleates.[6]
Caption: Sequential formation of nickel silicide phases during thermal annealing.
Experimental Protocols for Phase Diagram Determination
The determination of a complex binary phase diagram like that of Ni-Si requires a combination of experimental and computational techniques to accurately map the phase boundaries and identify the structures of the intermetallic compounds.
1. Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)
-
Methodology: These techniques are used to detect thermal events such as melting, solidification, and solid-state phase transformations. A sample of the Ni-Si alloy and a thermally inert reference material are heated or cooled at a controlled rate.[7] The temperature difference between the sample and the reference is measured. An endothermic or exothermic event in the sample (e.g., melting or a phase transition) appears as a peak on the DTA/DSC curve. By running a series of alloys with different compositions, the liquidus, solidus, and other transformation temperatures can be determined to construct the phase diagram.[8]
2. X-Ray Diffraction (XRD)
-
Methodology: XRD is the primary tool for identifying the crystal structure of the different phases.[9] Samples of Ni-Si alloys are prepared and annealed at specific temperatures to achieve equilibrium, then quenched to preserve the high-temperature phases. The samples are then irradiated with X-rays. The resulting diffraction pattern is a fingerprint of the crystal structure(s) present in the sample. By analyzing the peak positions and intensities, the phases can be identified, and their lattice parameters can be precisely measured.[8][10] High-temperature XRD can also be used to study phase transformations in situ.
3. Electron Probe Microanalysis (EPMA) and Scanning Electron Microscopy (SEM)
-
Methodology: These microscopy techniques are used to determine the composition of individual phases within a microstructure.[8] An equilibrated alloy sample is polished, and a focused beam of electrons is scanned across the surface. In SEM, backscattered electron imaging provides contrast based on the average atomic number, allowing different phases to be visually distinguished.[9] For EPMA, the characteristic X-rays emitted from each point are analyzed by a spectrometer to yield a quantitative elemental composition of the phases. This is crucial for determining the solubility limits of the solid phases.[8]
4. CALPHAD (Calculation of Phase Diagrams) Method
-
Methodology: The CALPHAD method is a computational approach that uses thermodynamic models to calculate phase diagrams.[11][12] The Gibbs free energy of each individual phase is described by a mathematical model that includes parameters for temperature, pressure, and composition. These parameters are optimized by fitting the model to available experimental data, such as phase boundary compositions and thermochemical properties.[11][13] Once a self-consistent thermodynamic database is developed, it can be used to calculate the phase diagram and predict phase equilibria even in regions where experimental data is scarce.
References
- 1. Nickel Silicides [globalsino.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. X-Ni Phase Diagrams [globalsino.com]
- 4. Nickel silicide - Wikipedia [en.wikipedia.org]
- 5. What is the crystal structure of nickel silicide?_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. Computational thermodynamics - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
